An In-depth Technical Guide to DMT-LNA-G Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
An In-depth Technical Guide to DMT-LNA-G Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidine)-2'-O,4'-C-methylene-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-LNA-G phosphoramidite. This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides for various research and therapeutic applications.
Chemical Structure and Core Components
DMT-LNA-G phosphoramidite is a key building block in the chemical synthesis of LNA oligonucleotides. Its structure is meticulously designed with specific protecting groups to ensure efficient and controlled chain elongation during solid-phase synthesis. The molecule consists of three primary components: the LNA-G core, the 5'-DMT protecting group, and the 3'-phosphoramidite moiety.
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LNA-G Core: The central part of the molecule is a guanosine (B1672433) nucleoside modified with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bicyclic structure, characteristic of LNA, "locks" the ribose in an N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA. This pre-organized conformation is the basis for the unique properties of LNA. The exocyclic amino group of the guanine (B1146940) base is protected by a dimethylformamidine (dmf) group to prevent side reactions during synthesis.
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5'-DMT Protecting Group: The 5'-hydroxyl group of the LNA-G nucleoside is protected by a bulky 4,4'-dimethoxytrityl (DMT) group. This acid-labile group is crucial for preventing self-polymerization and ensures that the coupling reaction occurs specifically at the 5'-hydroxyl of the growing oligonucleotide chain. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next phosphoramidite.
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3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a diisopropylamino phosphoramidite group. This reactive phosphorus(III) moiety is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the oligonucleotide chain. The 2-cyanoethyl group protects the phosphorus atom and is removed at the end of the synthesis.
Below is a diagram illustrating the logical relationship of these components.
Physicochemical Properties
The unique structural features of DMT-LNA-G phosphoramidite and the resulting LNA-modified oligonucleotides confer several advantageous properties.
| Property | Value | Reference(s) |
| Molecular Formula | C44H53N8O8P | [1] |
| Molecular Weight | 852.92 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98.0% (by 31P-NMR and Reversed-Phase HPLC) | |
| Solubility | Soluble in anhydrous acetonitrile (B52724). | [2] |
| Stability in Solution | Exceptionally stable in acetonitrile solution.[1][3][4] | [1][3][4] |
Key Properties of LNA-Modified Oligonucleotides:
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Unprecedented Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of duplexes with complementary DNA and RNA strands.[2] An increase in Tm of about 3-8 °C per LNA modification is generally observed.[2] This high binding affinity allows for the use of shorter probes and primers.
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Enhanced Nuclease Resistance: The locked sugar conformation provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases, increasing the in vivo stability of LNA oligonucleotides.[]
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Excellent Mismatch Discrimination: Despite the high affinity, LNA-containing oligonucleotides exhibit superior specificity, effectively discriminating against mismatched target sequences.[2]
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Water Solubility: LNA-modified oligonucleotides are water-soluble, similar to natural DNA and RNA.[6]
Experimental Protocols
Synthesis of DMT-LNA-G Phosphoramidite
The synthesis of LNA phosphoramidites is a multi-step process. An efficient method for the phosphitylation step, which is the final stage in the monomer synthesis, has been described.[1] The general approach involves the reaction of the protected LNA-G nucleoside (with 5'-DMT and N2-dmf protection) with a phosphitylating agent.
General Phosphitylation Protocol: A highly efficient method for the preparation of LNA phosphoramidites utilizes 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite and an activator like 4,5-dicyanoimidazole.[1][3][4] The quality of phosphoramidites prepared in this manner is comparable to that of HPLC-purified products and can often be used directly in oligonucleotide synthesis without further purification.[1][3][4]
Solid-Phase Synthesis of LNA-Modified Oligonucleotides
LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite chemistry.[2] The synthesis cycle consists of four main steps, which are repeated for each nucleotide addition.
Detailed Steps:
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Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support, typically using a solution of trichloroacetic acid (TCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
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Coupling: The DMT-LNA-G phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole, and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. Due to the steric hindrance of LNA phosphoramidites, a longer coupling time (e.g., 180-250 seconds) is recommended compared to standard DNA phosphoramidites.[2]
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Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole.
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Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This completes one cycle of nucleotide addition.
These four steps are repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product can then be purified using methods such as HPLC or gel electrophoresis.[2][6]
Applications in Research and Drug Development
The superior properties of LNA-modified oligonucleotides have led to their widespread use in various molecular biology applications and as promising therapeutic agents.
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Diagnostics and Probes: The high affinity and specificity of LNA probes make them ideal for applications such as in situ hybridization, microarrays, and real-time PCR, where precise target recognition is critical.[6]
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Antisense Technology: LNA-based antisense oligonucleotides are potent inhibitors of gene expression.[] Their high affinity for target mRNA and enhanced nuclease resistance lead to improved efficacy and duration of action.[]
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RNA Interference (RNAi): The incorporation of LNA monomers into small interfering RNAs (siRNAs) can enhance their stability and reduce off-target effects.[]
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MicroRNA Research: LNA-modified probes are widely used for the detection and inhibition of microRNAs, which are small non-coding RNAs involved in gene regulation.[]
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Therapeutic Development: The drug-like properties of LNA oligonucleotides, including their high target affinity and biostability, have positioned them as a leading platform for the development of nucleic acid-based therapeutics for a wide range of diseases, including cancer and viral infections.[4][7][8][9]
The following diagram illustrates a simplified logical flow of how LNA-modified antisense oligonucleotides function to inhibit gene expression.
Conclusion
DMT-LNA-G phosphoramidite is an indispensable reagent for the synthesis of LNA-modified oligonucleotides. The unique properties conferred by the LNA modification, including exceptional thermal stability, nuclease resistance, and target specificity, have established LNA as a powerful tool in molecular biology and a promising platform for the development of novel nucleic acid therapeutics. A thorough understanding of its chemical properties and the nuances of its use in solid-phase synthesis is crucial for researchers and drug developers aiming to harness the full potential of LNA technology.
References
- 1. polyorginc.com [polyorginc.com]
- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. glenresearch.com [glenresearch.com]
